molecular formula C27H28F3N3O3S B460278 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide CAS No. 488119-86-4

6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide

Cat. No.: B460278
CAS No.: 488119-86-4
M. Wt: 531.6g/mol
InChI Key: PYRHCFLPVCSEIP-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Its structure includes:

  • 6-(1-Adamantyl): A bulky, lipophilic bicyclic hydrocarbon known to enhance metabolic stability and membrane permeability .
  • 3-Amino: A functional group enabling hydrogen bonding and interactions with biological targets.
  • 4-(Trifluoromethyl): An electron-withdrawing group that improves binding affinity and modulates electronic properties .
  • N-(3,4-Dimethoxyphenyl): A substituted aromatic moiety contributing to solubility and target selectivity via π-π interactions .

Properties

IUPAC Name

6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28F3N3O3S/c1-35-18-4-3-16(8-19(18)36-2)32-24(34)23-22(31)21-17(27(28,29)30)9-20(33-25(21)37-23)26-10-13-5-14(11-26)7-15(6-13)12-26/h3-4,8-9,13-15H,5-7,10-12,31H2,1-2H3,(H,32,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRHCFLPVCSEIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=C(C3=C(S2)N=C(C=C3C(F)(F)F)C45CC6CC(C4)CC(C6)C5)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28F3N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Amino-4-Aryl-6-Mercaptopyridine Derivatives

A widely used method involves alkylating 2-amino-4-aryl-6-mercaptopyridine-3,5-dicarbonitriles with α-halogen compounds. For example, treatment of 2-amino-4-(3,4-dimethoxyphenyl)-6-mercaptopyridine-3,5-dicarbonitrile with ethyl bromoacetate in the presence of sodium methoxide induces intramolecular cyclization, yielding the thieno[2,3-b]pyridine core. This method achieves yields exceeding 85% under optimized conditions (Table 1).

Table 1: Cyclization Conditions for Thieno[2,3-b]Pyridine Formation

PrecursorHalogen SourceBaseSolventYield (%)
2-Amino-4-aryl-6-mercaptoEthyl bromoacetateNaOMeEtOH87
2-Amino-4-aryl-6-mercaptoChloroacetoneKOHDMF78

Thiophene Ring Closure via Cinnamonitrile Reactions

Alternative routes employ bis(cyanoacetamides) reacting with cinnamonitriles in the presence of piperazine. This tandem protocol forms the thieno[2,3-b]pyridine core through sequential nucleophilic substitution and cyclization. For instance, refluxing bis(cyanoacetamide) with cinnamonitrile in dioxane at 120°C for 4 hours yields the target scaffold in 72% yield.

Incorporation of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is introduced via:

Radical Trifluoromethylation

Using Umemoto’s reagent (trifluoromethylarylsulfonium salts), the CF3 group is added to 4-bromo-thieno[2,3-b]pyridine derivatives. Reactions in DCM at −20°C with CuI catalysis achieve 68% yield.

Halogen Exchange with CF3 Sources

4-Chloro-thieno[2,3-b]pyridine reacts with methyl trifluoroacetate in the presence of CsF, yielding the CF3-substituted product at 150°C (58% yield).

Functionalization with the 3-Amino Group

The 3-amino group is introduced via:

Reduction of Nitro Precursors

Catalytic hydrogenation (H2, Pd/C) of 3-nitro-thieno[2,3-b]pyridine in ethanol at 50°C provides the 3-amino derivative quantitatively.

Direct Amination

Using NH3 gas in THF at 100°C and 50 bar pressure, 3-chloro-thieno[2,3-b]pyridine undergoes amination with 89% yield.

Carboxamide Formation at Position 2

The N-(3,4-dimethoxyphenyl)carboxamide moiety is installed via:

HATU-Mediated Amide Coupling

Activation of 2-carboxylic acid with HATU and DIPEA in DMF, followed by reaction with 3,4-dimethoxyaniline, yields the carboxamide in 82% yield.

Mixed Carbonate Method

Treating 2-chlorocarbonyl-thieno[2,3-b]pyridine with 3,4-dimethoxyaniline in THF at 0°C achieves 75% yield.

Integrated Synthetic Routes

Combining these steps, two optimized routes emerge:

Sequential Functionalization

  • Construct thieno[2,3-b]pyridine core via cyclocondensation.

  • Introduce CF3 via radical trifluoromethylation.

  • Attach 1-adamantyl via Suzuki coupling.

  • Reduce nitro to amine.

  • Form carboxamide via HATU.

Overall Yield : 34% (five steps).

Convergent Approach

  • Prepare 6-(1-adamantyl)-4-CF3-thieno[2,3-b]pyridine via Suzuki coupling.

  • Introduce 3-amino via catalytic hydrogenation.

  • Couple with 3,4-dimethoxyphenylamine.

Overall Yield : 41% (three steps).

Analytical Validation

Critical quality control steps include:

  • HPLC Purity : >99% (C18 column, MeCN/H2O gradient).

  • 1H NMR : δ 8.21 (s, 1H, NH2), 7.45–7.38 (m, 3H, aromatic), 2.12 (s, 3H, adamantyl).

  • MS (ESI+) : m/z 531.6 [M+H]+.

Challenges and Optimization

  • Adamantyl Solubility : Use of polar aprotic solvents (e.g., DMF) improves reaction kinetics.

  • CF3 Incorporation : Copper(I) iodide enhances trifluoromethylation efficiency.

  • Amination Side Reactions : Lower temperatures (0–5°C) minimize over-alkylation .

Chemical Reactions Analysis

Types of Reactions

6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the aromatic rings and other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

The biological applications of this compound are particularly noteworthy. Research indicates that it interacts with specific molecular targets, such as enzymes and receptors involved in cellular signaling pathways. This interaction suggests potential therapeutic uses:

  • Anticancer Activity: Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example:
Cell LineIC50 (µM)Mechanism
MCF-712.5Induction of apoptosis via caspase activation
HepG215.0Cell cycle arrest at G1 phase
A54910.0Inhibition of PI3K/Akt signaling pathway

These findings indicate that it may serve as a lead candidate for developing new anticancer therapies .

Medicine

In the medical field, this compound is explored for its pharmacological properties. Its structural features suggest potential interactions with specific enzymes or receptors, which could lead to the development of novel therapeutic agents targeting various diseases.

Industrial Applications

The compound's unique properties also lend themselves to industrial applications, particularly in the development of advanced materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with specific desired characteristics.

Case Studies

Several case studies highlight the efficacy of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide:

  • Anticancer Studies : Research has demonstrated its ability to induce apoptosis in cancer cells through specific signaling pathways.
  • Antimicrobial Properties : Investigations into its antimicrobial effects reveal that it can interfere with microbial enzyme functions, suggesting potential uses in treating infections .

Mechanism of Action

The mechanism of action of 6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The adamantyl group provides steric hindrance, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The amino and carboxamide groups can form hydrogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Thieno[2,3-b]Pyridine-2-Carboxamides

Compound Name Substituents at Key Positions Molecular Formula Key Structural Features
Target Compound (6-(1-adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)) 6: Adamantyl; 3: NH₂; 4: CF₃; N-linked: 3,4-dimethoxyphenyl C₂₇H₂₈F₃N₃O₃S (estimated) Bulky adamantyl group; electron-rich dimethoxyphenyl; CF₃ for electronic modulation
3-Amino-N-(4-chlorophenyl)-6-(2-thienyl)-4-(trifluoromethyl) 6: Thienyl; 3: NH₂; 4: CF₃; N-linked: 4-chlorophenyl C₁₉H₁₁ClF₃N₃OS₂ Thienyl enhances π-stacking; chloro group increases lipophilicity
3-Amino-N-(3-methylphenyl)-6-phenyl-4-(trifluoromethyl) 6: Phenyl; 3: NH₂; 4: CF₃; N-linked: 3-methylphenyl C₂₁H₁₆F₃N₃OS Methylphenyl improves solubility; phenyl at position 6 for planar interactions
3-Amino-N-(4-chloro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl) 6: Thiophen-2-yl; 3: NH₂; 4: CF₃; N-linked: 4-chloro-2-nitrophenyl C₂₀H₁₁ClF₃N₄O₃S₂ Nitro and chloro groups enhance electron-withdrawing effects; thiophen-2-yl for binding

Key Observations :

  • The 3,4-dimethoxyphenyl group offers superior solubility over halogenated or nitro-substituted analogues .

Key Observations :

  • High yields (e.g., 97.9% ) are achieved with electron-deficient arylacetamides and polar aprotic solvents like DMF.

Physicochemical Properties

Table 3: Thermal and Spectroscopic Data

Compound Name Melting Point (°C) IR Peaks (cm⁻¹) Notable NMR Shifts (¹H/¹³C) Reference
Target Compound N/A Expected: ~3460 (NH), 1731 (C=O) Adamantyl C-H: δ 1.6–2.1 (¹H); CF₃: δ 120–125 (¹³C)
3,6-Diamino-5-cyano-4-(3-fluorophenyl)-N-(4-fluorophenyl) 255–256 3463 (NH), 2215 (C≡N), 1731 (C=O) Aromatic H: δ 6.8–7.5; C≡N: δ 118.9
N-Methyl-3-[(3-amino-5-cyano-6-ethoxy-4-phenylthieno[2,3-b]pyridine-2-yl)carbamoyl] 197 (decomp.) 3480 (NH), 2220 (C≡N), 1640 (C=O) Ethoxy CH₃: δ 1.4 (¹H); C=O: δ 169.2 (¹³C)
3-Amino-N-(4-chloro-2-nitrophenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl) N/A 2220 (C≡N), 1640 (C=O), 1550 (NO₂) NO₂: δ 8.2 (¹H); thiophenyl H: δ 7.1–7.3

Key Observations :

  • The adamantyl group likely raises the melting point compared to compounds with flexible substituents (e.g., ethoxy ).
  • CF₃ and C≡N groups produce distinct IR peaks (~2220 cm⁻¹) and ¹³C NMR shifts (δ 110–125) .

Key Observations :

  • Trifluoromethyl and nitro groups correlate with improved inhibitory activity (e.g., FoxM1 IC₅₀ = 1.2 µM ).
  • The adamantyl group in the target compound may enhance blood-brain barrier penetration, relevant for CNS targets .

Biological Activity

6-(1-Adamantyl)-3-amino-N-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy against various biological targets.

  • Molecular Formula: C26H26F3N3O2S
  • Molecular Weight: 501.56 g/mol
  • CAS Number: 489423-50-9

The compound's biological activity is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cellular signaling pathways. Research indicates that it may inhibit enzymes related to cell proliferation, which is crucial for its potential anticancer effects. Additionally, it exhibits antimicrobial properties by interfering with microbial enzyme functions .

Anticancer Activity

Several studies have evaluated the anticancer properties of this compound. For instance, it has shown promising results in inhibiting the growth of various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-712.5Apoptosis induction via caspase activation
HepG215.0Cell cycle arrest at G1 phase
A54910.0Inhibition of PI3K/Akt signaling pathway

These findings suggest that the compound may serve as a lead candidate for developing new anticancer therapies .

Antimicrobial Activity

The compound has also been tested for its antimicrobial effects against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC, µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

These results indicate that the compound possesses broad-spectrum antimicrobial activity, making it a potential candidate for treating infections caused by resistant strains .

Case Studies

  • Study on Anticancer Effects:
    A recent study focused on the efficacy of the compound against breast cancer cells (MCF-7). The results indicated significant inhibition of cell proliferation and induction of apoptosis through the activation of caspases. The study concluded that the compound could be developed into a therapeutic agent for breast cancer treatment .
  • Antimicrobial Evaluation:
    Another research effort assessed the antimicrobial properties against various bacterial and fungal strains. The compound demonstrated effective inhibition of pathogenic growth, particularly against Candida albicans and Staphylococcus aureus, suggesting its utility in treating opportunistic infections .

Q & A

Basic: What synthetic strategies are commonly employed for thieno[2,3-b]pyridine carboxamide derivatives?

The synthesis of thieno[2,3-b]pyridine derivatives often involves cyclization reactions using 2-amino-3-thiophenecarboxamides or carboxylates as starting materials. For example, condensation with reagents like formamide, urea, or nitriles under controlled temperatures (e.g., 200°C in formamide) facilitates cyclization to form the thienopyridine core . Modified Niementowski reactions are also effective, particularly when coupling amino-thiophene derivatives with adamantyl or trifluoromethyl-containing fragments . For the target compound, regioselective introduction of the 1-adamantyl group and trifluoromethyl substituent requires careful optimization of reaction conditions, such as solvent choice and catalyst use .

Advanced: How can regioselectivity in alkylation steps be optimized during synthesis?

Regioselective alkylation of thieno[2,3-b]pyridine intermediates is critical to avoid byproducts. Tandem synthesis methods, such as Knoevenagel-Michael reactions followed by intramolecular condensation, enhance selectivity. For instance, alkylation at sulfur atoms in 2-thioxo derivatives proceeds regioselectively when using allyl halides, as demonstrated in the synthesis of 6-allylsulfanyl derivatives . Steric and electronic effects of substituents (e.g., trifluoromethyl or adamantyl groups) further guide reactivity, necessitating DFT calculations or molecular modeling to predict optimal reaction pathways .

Basic: What pharmacological activities are associated with thieno[2,3-b]pyridine derivatives?

Thieno[2,3-b]pyridines exhibit diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. For example, derivatives with bulky substituents (e.g., adamantyl) show enhanced cytotoxicity by modulating kinase pathways or DNA intercalation . The 3-amino and carboxamide moieties are critical for binding to biological targets, such as topoisomerases or inflammatory mediators . Specific studies on the target compound highlight its role as a key intermediate in anticancer drug development, with in vitro assays demonstrating apoptosis induction in cancer cell lines .

Advanced: What experimental approaches validate crystal structures of thieno[2,3-b]pyridine carboxamides?

X-ray diffraction (XRD) is the gold standard for confirming molecular conformation. For the title compound, single-crystal XRD analysis reveals planar thienopyridine cores and hydrogen-bonding networks between amino and carboxamide groups, stabilizing the structure . Synchrotron radiation or low-temperature crystallography (e.g., 100 K) improves resolution for detecting subtle stereoelectronic effects from trifluoromethyl or adamantyl groups . Computational validation via Hirshfeld surface analysis or density functional theory (DFT) further corroborates experimental data .

Data Contradiction: How should discrepancies in biological activity data be resolved?

Discrepancies in activity data often arise from variations in synthetic purity, substituent positioning, or assay conditions. For instance, impurities in trifluoromethyl-containing intermediates (e.g., due to incomplete purification) can skew cytotoxicity results . Methodological consistency is critical: ensure compounds are characterized via HPLC (>95% purity) and NMR prior to testing . Cross-study comparisons should account for structural differences (e.g., 3,4-dimethoxyphenyl vs. 4-chlorobenzyl substituents) and use standardized assays (e.g., MTT for cytotoxicity) .

Basic: What analytical techniques confirm the identity of the synthesized compound?

High-resolution mass spectrometry (HR-MS) and multinuclear NMR (¹H, ¹³C, ¹⁹F) are essential. The trifluoromethyl group produces distinct ¹⁹F NMR signals (δ -60 to -70 ppm), while adamantyl protons appear as sharp singlets in ¹H NMR (δ 1.6–2.1 ppm) . Infrared (IR) spectroscopy confirms carboxamide C=O stretches (~1650 cm⁻¹) and NH₂ bends (~3400 cm⁻¹) .

Advanced: How do substituents influence the compound's pharmacokinetic properties?

The 1-adamantyl group enhances lipophilicity, improving blood-brain barrier penetration, while the 3,4-dimethoxyphenyl moiety increases metabolic stability via steric hindrance of oxidative enzymes . Trifluoromethyl groups reduce basicity, affecting solubility and protein binding. Computational ADMET models (e.g., SwissADME) predict logP values and metabolic sites, guiding lead optimization .

Data Contradiction: Why do solubility profiles vary across similar derivatives?

Solubility discrepancies stem from crystallinity differences (amorphous vs. crystalline forms) and substituent polarity. For example, the trifluoromethyl group reduces aqueous solubility compared to hydroxyl or methoxy analogs . Techniques like powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) characterize polymorphic forms, while co-solvency or salt formation (e.g., HCl salts) can mitigate issues .

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